molecular formula C9H12O B2672937 4-Ethynyl-2-oxabicyclo[2.2.2]octane CAS No. 2460749-03-3

4-Ethynyl-2-oxabicyclo[2.2.2]octane

Cat. No.: B2672937
CAS No.: 2460749-03-3
M. Wt: 136.194
InChI Key: UNRNQCGEERKPOU-UHFFFAOYSA-N
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Description

4-Ethynyl-2-oxabicyclo[2.2.2]octane is a chemical compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol It is characterized by its unique bicyclic structure, which includes an ethynyl group and an oxabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-2-oxabicyclo[2.2.2]octane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the ethynyl group or other functional groups within the molecule.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include molecular iodine for iodocyclization, reducing agents such as lithium aluminum hydride for reduction reactions, and various oxidizing agents for oxidation reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-Ethynyl-2-oxabicyclo[2.2.2]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethynyl-2-oxabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The ethynyl group and the bicyclic structure contribute to its reactivity and ability to form stable complexes with various biological molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-2-oxabicyclo[2.2.2]octane is unique due to its combination of an ethynyl group and an oxabicyclo moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of novel compounds and the exploration of new chemical reactions .

Properties

IUPAC Name

4-ethynyl-2-oxabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-9-5-3-8(4-6-9)10-7-9/h1,8H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRNQCGEERKPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CCC(CC1)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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